molecular formula C8H5Cl3O B1600091 4-(Dichloromethyl)benzoyl chloride CAS No. 36747-64-5

4-(Dichloromethyl)benzoyl chloride

Cat. No.: B1600091
CAS No.: 36747-64-5
M. Wt: 223.5 g/mol
InChI Key: WZAMWGWVEFRVRU-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)benzoyl chloride is an organic compound with the molecular formula C_8H_4Cl_2OCl. It is a derivative of benzene where a dichloromethyl group (-CHCl_2) is attached to the benzene ring, and a carbonyl chloride (COCl) group is attached to the benzene ring at the para position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Synthetic Routes and Reaction Conditions:

  • From 4-(Dichloromethyl)benzoic Acid: The compound can be synthesized by treating 4-(dichloromethyl)benzoic acid with thionyl chloride (SOCl_2) under reflux conditions. The reaction proceeds as follows: \[ C_8H_6Cl_2O_2 + SOCl_2 \rightarrow C_8H_4Cl_2OCl + SO_2 + HCl \]

  • From 4-(Dichloromethyl)benzene: Another method involves the chlorination of 4-(dichloromethyl)benzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl_3). The reaction is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the chlorination of benzene derivatives. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO_4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH_4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Carboxylic Acids: From oxidation reactions.

  • Alcohols or Amines: From reduction reactions.

  • Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-(Dichloromethyl)benzoyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In chemistry, it serves as a building block for complex molecules. In biology, it is used to study enzyme mechanisms and metabolic pathways. In medicine, it is a precursor for the synthesis of various drugs. In industry, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-(dichloromethyl)benzoyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with functional groups such as hydroxyl, amino, and carboxyl groups.

Comparison with Similar Compounds

  • Benzoyl Chloride (C_6H_5COCl)

  • 2,4-Dichlorobenzoyl Chloride (C_6H_3Cl_2COCl)

  • 3,4-Dichlorobenzoyl Chloride (C_6H_3Cl_2COCl)

  • 2,6-Dichlorobenzoyl Chloride (C_6H_3Cl_2COCl)

Properties

IUPAC Name

4-(dichloromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAMWGWVEFRVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455446
Record name 4-(Dichloromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36747-64-5
Record name 4-(Dichloromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dichloromethyl)benzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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